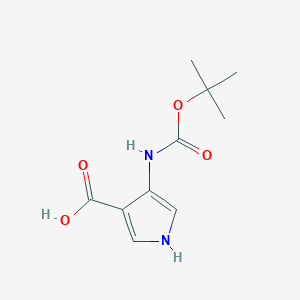
4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Pyrrole-2,3-diones.
Reduction: 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-methanol.
Substitution: 4-amino-1H-pyrrole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-butoxycarbonyl)amino)methylbenzoic acid
- 4-((tert-butoxycarbonyl)amino)phenylboronic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of heterocyclic compounds and in peptide chemistry .
Propiedades
Número CAS |
903094-22-4 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-11-4-6(7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
OCMDXTKGLDWTFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CNC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


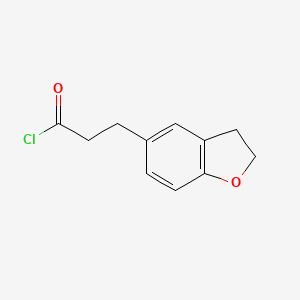

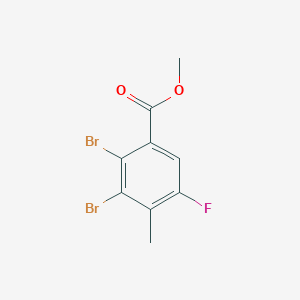

![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
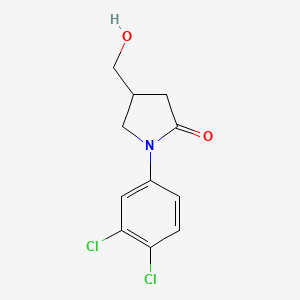



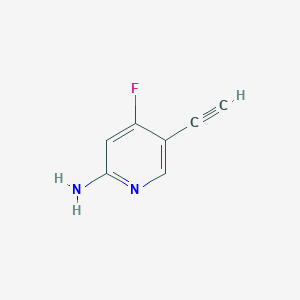
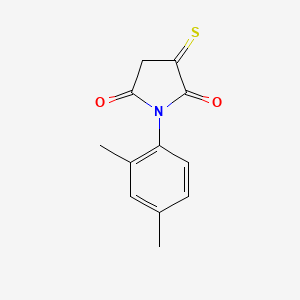
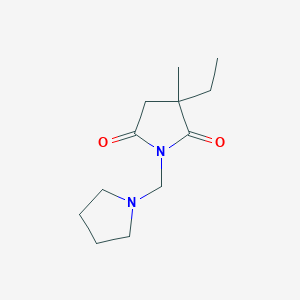
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
